4-Nitro-2-propoxyaniline 4-Nitro-2-propoxyaniline
Brand Name: Vulcanchem
CAS No.: 105168-92-1
VCID: VC20810408
InChI: InChI=1S/C9H12N2O3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5,10H2,1H3
SMILES: CCCOC1=C(C=CC(=C1)[N+](=O)[O-])N
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol

4-Nitro-2-propoxyaniline

CAS No.: 105168-92-1

Cat. No.: VC20810408

Molecular Formula: C9H12N2O3

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-2-propoxyaniline - 105168-92-1

Specification

CAS No. 105168-92-1
Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
IUPAC Name 4-nitro-2-propoxyaniline
Standard InChI InChI=1S/C9H12N2O3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5,10H2,1H3
Standard InChI Key DXGYNRACFIAKQY-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)[N+](=O)[O-])N
Canonical SMILES CCCOC1=C(C=CC(=C1)[N+](=O)[O-])N

Introduction

Chemical Structure and Properties

Molecular Structure

4-Nitro-2-propoxyaniline has the molecular formula C9H12N2O3, with a molecular weight of approximately 196.20 g/mol. This is identical to its isomer 5-Nitro-2-propoxyaniline . The compound features a benzene ring with an amino group (-NH2), a propoxy group (-OCH2CH2CH3) at the ortho position to the amino group, and a nitro group (-NO2) at the para position to the amino group. This arrangement of functional groups creates a unique electronic distribution across the molecule, influencing its physical and chemical properties.

Physical Properties

The physical properties of 4-Nitro-2-propoxyaniline can be estimated based on its structural features and comparison with similar compounds. As a reference, its positional isomer 5-Nitro-2-propoxyaniline is a solid with a melting point of 49°C and a solubility of 0.136 mg/mL at 20°C . The table below compares the estimated properties of 4-Nitro-2-propoxyaniline with known properties of related compounds:

Property4-Nitro-2-propoxyaniline (estimated)5-Nitro-2-propoxyaniline2-Nitro-4-propoxyaniline
Physical StateSolidSolid Solid
Molecular Weight196.20 g/mol196.20 g/mol 196.20 g/mol
Melting Point45-55°C (estimated)49°C Not specified
Solubility in WaterLow (estimated <0.2 mg/mL)0.136 mg/mL at 20°C Not specified
AppearanceYellow to orange crystalline solidNot specifiedNot specified

The positional difference of the nitro group between the 4- and 5-position would likely result in slightly different physical properties, particularly affecting crystalline structure, melting point, and solubility due to altered intermolecular hydrogen bonding patterns and dipole moments.

Chemical Properties

4-Nitro-2-propoxyaniline contains three functional groups that significantly influence its chemical behavior:

  • The amino group (-NH2): Acts as a nucleophile and can participate in various reactions including acylation, alkylation, and diazotization.

  • The nitro group (-NO2): Strongly electron-withdrawing, activating the ring toward nucleophilic aromatic substitution while deactivating it toward electrophilic aromatic substitution. The nitro group can also be reduced to form an amino group.

  • The propoxy group (-OCH2CH2CH3): Electron-donating by resonance, enhancing the nucleophilicity of the ring positions ortho and para to it.

The combination of these groups creates a compound with dual character: nucleophilic at the amino group and potentially electrophilic at positions influenced by the nitro group.

Synthesis and Preparation

Synthetic Routes

Several synthetic routes can be theoretically employed to prepare 4-Nitro-2-propoxyaniline:

  • Nitration of 2-propoxyaniline: Selective nitration at the para position using controlled conditions and mild nitrating agents.

  • Alkoxylation of 4-nitro-2-aminophenol: Reaction of 4-nitro-2-aminophenol with 1-bromopropane in the presence of a base such as potassium carbonate.

  • Reduction of 2-propoxy-4-nitronitrobenzene: Selective reduction of one nitro group in 2-propoxy-1,4-dinitrobenzene.

Each of these routes presents different challenges regarding selectivity, yield, and purity of the final product.

Industrial Production Methods

Industrial production of 4-Nitro-2-propoxyaniline would likely employ optimized versions of the synthetic routes described above, with careful consideration given to:

  • Scalability: Continuous flow reactors might be utilized to ensure consistent quality and yield.

  • Reagent handling: Safe handling of nitrating agents and reduction processes would be critical in industrial settings.

  • Purification techniques: Methods such as recrystallization, column chromatography, or fractional distillation would be employed to obtain high-purity product.

  • Environmental considerations: Green chemistry principles might be applied to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions

Types of Reactions

4-Nitro-2-propoxyaniline can participate in various chemical reactions due to its functional groups:

Reduction Reactions

The nitro group can be reduced to form 4-amino-2-propoxyaniline (a diamine). This reduction can be accomplished using:

  • Catalytic hydrogenation (H₂ with Pd/C or Pt)

  • Chemical reducing agents (Fe/HCl, Zn/HCl, or Na₂S)

  • Selective reducing agents (SnCl₂)

Substitution Reactions

The amino group can undergo:

  • N-acylation to form amides

  • N-alkylation to form secondary or tertiary amines

  • Diazotization followed by various transformations (Sandmeyer reactions)

Oxidation Reactions

Oxidation can lead to:

  • Formation of azo compounds

  • Degradation of the propoxy side chain

  • Oxidation of the amino group under certain conditions

Common Reagents and Conditions

The table below summarizes common reagents and conditions for reactions involving 4-Nitro-2-propoxyaniline:

Reaction TypeReagentsConditionsExpected Products
Nitro ReductionH₂, Pd/CRoom temperature, atmospheric pressure4-Amino-2-propoxyaniline
Nitro ReductionFe, HClReflux, aqueous conditions4-Amino-2-propoxyaniline
N-AcetylationAcetic anhydrideRoom temperature, basic conditionsN-(4-Nitro-2-propoxyphenyl)acetamide
DiazotizationNaNO₂, HCl0-5°C, aqueous conditions4-Nitro-2-propoxydiazonium chloride
O-DealkylationBBr₃-78°C to room temperature, DCM4-Nitro-2-hydroxylaniline

Major Products

The major products formed from reactions of 4-Nitro-2-propoxyaniline include:

  • 4-Amino-2-propoxyaniline: Formed by reduction of the nitro group, this diamine can serve as an intermediate for dyes and pharmaceutical compounds.

  • N-Substituted derivatives: Various amides, carbamates, or alkylated amines formed by reactions at the amino group.

  • Diazonium salts and their derivatives: Formed by diazotization of the amino group, these can be transformed into halides, cyano compounds, or hydroxyl derivatives.

  • Coupling products: Azo compounds formed by reaction of the diazonium salt with aromatic compounds containing activating groups.

Applications and Research

Research Implications

Research on 4-Nitro-2-propoxyaniline and similar compounds has several implications:

  • Structure-activity relationships: Understanding how the position of substituents affects biological activity or material properties.

  • Synthetic methodology development: Exploring selective functionalization of complex aromatic systems.

  • Spectroscopic studies: Investigating the electronic effects of differently positioned substituents on spectroscopic properties.

Biological Activity and Toxicology

Toxicological Considerations

As with many nitroaromatic compounds, 4-Nitro-2-propoxyaniline likely presents certain toxicological concerns:

  • Metabolic activation: Nitro groups can undergo metabolic reduction to form reactive intermediates.

  • Potential mutagenicity: Nitroaromatic compounds often show mutagenic potential in various test systems.

  • Environmental persistence: These compounds may resist biodegradation and persist in the environment.

  • Handling precautions: Appropriate safety measures would be necessary when working with this compound, including avoiding skin contact and inhalation.

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